2-Chloro-3-fluoro-4-nitropyridine N-oxide 2-Chloro-3-fluoro-4-nitropyridine N-oxide
Brand Name: Vulcanchem
CAS No.: 101664-56-6
VCID: VC0009366
InChI: InChI=1S/C5H2ClFN2O3/c6-5-4(7)3(9(11)12)1-2-8(5)10/h1-2H
SMILES: C1=C[N+](=C(C(=C1[N+](=O)[O-])F)Cl)[O-]
Molecular Formula: C5H2ClFN2O3
Molecular Weight: 192.53 g/mol

2-Chloro-3-fluoro-4-nitropyridine N-oxide

CAS No.: 101664-56-6

VCID: VC0009366

Molecular Formula: C5H2ClFN2O3

Molecular Weight: 192.53 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-fluoro-4-nitropyridine N-oxide - 101664-56-6

Description

2-Chloro-3-fluoro-4-nitropyridine N-oxide is a derivative of pyridine N-oxide, a heterocyclic compound formed by oxidizing pyridine . Pyridine N-oxide itself is a colorless, hygroscopic solid and is used as a reagent in organic synthesis . The N-oxides of pyridines are also known to be precursors to drugs and other useful compounds .

Pyridine N-oxides have recently found use in the field of photocatalysis, often serving as precursors to oxypyridinium salts . They can also function as hydrogen atom transfer reagents in photochemical Minisci-type alkylation of electron-deficient heteroarenes, negating the need for a photocatalyst . Electrophiles and nucleophiles tend to attack pyridine N-oxides at the oxygen, 2-, or 4-positions . Nucleophilic aromatic substitutions involving pyridine N-oxides proceed at comparable or faster rates than those of pyridine .

Other related pyridine N-oxides include nicotinic acid N-oxide, a precursor to niflumic acid and pranoprofen, 2,3,5-trimethylpyridine N-oxide, a precursor to omeprazole and 2-chloropyridine N-oxide, a precursor to the fungicide zinc pyrithione . Pyridine N-oxide can be produced through the oxidation of pyridine with peracids such as peracetic acid and perbenzoic acid .

CAS No. 101664-56-6
Product Name 2-Chloro-3-fluoro-4-nitropyridine N-oxide
Molecular Formula C5H2ClFN2O3
Molecular Weight 192.53 g/mol
IUPAC Name 2-chloro-3-fluoro-4-nitro-1-oxidopyridin-1-ium
Standard InChI InChI=1S/C5H2ClFN2O3/c6-5-4(7)3(9(11)12)1-2-8(5)10/h1-2H
Standard InChIKey IQKSCEDCDQGAAO-UHFFFAOYSA-N
SMILES C1=C[N+](=C(C(=C1[N+](=O)[O-])F)Cl)[O-]
Canonical SMILES C1=C[N+](=C(C(=C1[N+](=O)[O-])F)Cl)[O-]
PubChem Compound 7016327
Last Modified Sep 13 2023

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